5-Chloro-4-(piperazin-1-yl)pyridine-3-sulfonamide
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Overview
Description
5-Chloro-4-(piperazin-1-yl)pyridine-3-sulfonamide is a heterocyclic compound containing a pyridine ring substituted with a chlorine atom at the 5-position, a piperazine ring at the 4-position, and a sulfonamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(piperazin-1-yl)pyridine-3-sulfonamide typically involves the reaction of 5-chloro-3-pyridinesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(piperazin-1-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and an organic solvent.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions modify the sulfonamide group .
Scientific Research Applications
5-Chloro-4-(piperazin-1-yl)pyridine-3-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders and infectious diseases.
Biological Studies: The compound is employed in studies investigating the inhibition of enzymes and receptors, such as carbonic anhydrase and chemokine receptors.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-4-(piperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-(Piperazin-1-yl)pyridine-3-sulfonamide: Lacks the chlorine atom at the 5-position, which may affect its reactivity and biological activity.
5-Chloro-3-pyridinesulfonamide: Lacks the piperazine ring, which may influence its solubility and interaction with biological targets.
N-(5-Chloro-3-pyridyl)piperazine: Lacks the sulfonamide group, which may alter its chemical properties and applications
Uniqueness
The presence of both the piperazine ring and the sulfonamide group in 5-Chloro-4-(piperazin-1-yl)pyridine-3-sulfonamide imparts unique chemical and biological properties. The chlorine atom at the 5-position further enhances its reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H13ClN4O2S |
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Molecular Weight |
276.74 g/mol |
IUPAC Name |
5-chloro-4-piperazin-1-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H13ClN4O2S/c10-7-5-13-6-8(17(11,15)16)9(7)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H2,11,15,16) |
InChI Key |
BZZAJUNNMLYXRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2S(=O)(=O)N)Cl |
Origin of Product |
United States |
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